molecular formula C17H10N2Na2O6S B156977 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt CAS No. 10114-97-3

5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt

Cat. No. B156977
CAS RN: 10114-97-3
M. Wt: 416.3 g/mol
InChI Key: VLYPGLIIGMZOCZ-STAIPAPMSA-L
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Description

5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in biochemical and physiological experiments to study its mechanism of action and potential applications.

Mechanism Of Action

The mechanism of action of 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves its ability to bind to proteins and enzymes. The compound has a high affinity for proteins that contain histidine residues, and it can also bind to enzymes that have metal ions in their active sites. This binding process can lead to changes in the conformation and activity of the protein or enzyme, which can have a significant impact on its function.

Biochemical And Physiological Effects

5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has been shown to have a wide range of biochemical and physiological effects. The compound has been used to study the adsorption behavior of various materials, including clay minerals and activated carbon. Additionally, the compound has been shown to have antimicrobial properties, and it has been used to study the inhibition of bacterial growth.

Advantages And Limitations For Lab Experiments

The advantages of using 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt in lab experiments include its high degree of purity, its unique properties, and its ability to bind to proteins and enzymes. However, there are also some limitations associated with the use of this compound. For example, it can be difficult to work with due to its sensitivity to light and moisture, and it can also be expensive to obtain.

Future Directions

There are several future directions for research involving 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt. One potential area of research is the development of new applications for the compound, such as in the field of drug delivery. Additionally, researchers may explore the use of this compound in the development of new diagnostic tools and assays. Finally, there is also a need for further research into the mechanism of action of this compound, as well as its potential interactions with other molecules and compounds.
Conclusion:
In conclusion, 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a unique chemical compound that has gained significant attention in scientific research. The compound has a wide range of applications, including its use as a pH indicator, its ability to bind to proteins and enzymes, and its antimicrobial properties. While there are some limitations associated with the use of this compound, there are also many potential future directions for research involving 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt.

Synthesis Methods

The synthesis of 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves the reaction of salicylic acid with diazonium salt of 8-amino-2-naphthol-3,6-disulphonic acid. The reaction takes place in the presence of sodium nitrite and hydrochloric acid, followed by the addition of sodium hydroxide to form the sodium salt of the compound. The resulting product is a red-orange powder with a high degree of purity.

Scientific Research Applications

5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has been widely used in scientific research due to its unique properties. The compound is commonly used as a pH indicator in biochemical assays, and it is also used to study the binding properties of proteins and enzymes. Additionally, this compound has been used to study the adsorption behavior of various materials, including clay minerals and activated carbon.

properties

CAS RN

10114-97-3

Product Name

5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt

Molecular Formula

C17H10N2Na2O6S

Molecular Weight

416.3 g/mol

IUPAC Name

disodium;7-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C17H12N2O6S.2Na/c20-15-7-6-12(9-14(15)17(21)22)19-18-11-5-4-10-2-1-3-16(13(10)8-11)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

VLYPGLIIGMZOCZ-STAIPAPMSA-L

Isomeric SMILES

C1=CC2=C(C=C(C=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

SMILES

C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

synonyms

2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt

Origin of Product

United States

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